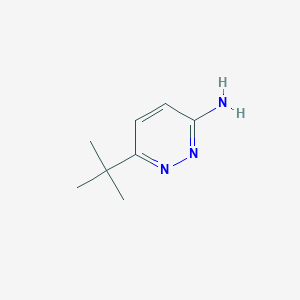

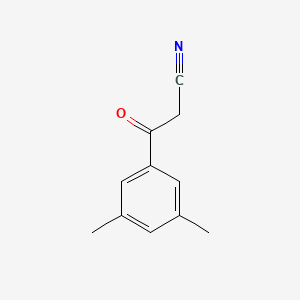

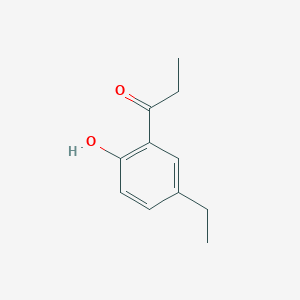

3,5-Dimethylbenzoylacetonitrile

Descripción general

Descripción

The compound 3,5-Dimethylbenzoylacetonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a polysubstituted benzene derivative, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, which shares some structural similarities such as the presence of methyl and cyano groups attached to a benzene ring . The second paper examines a complex molecule used as an antidepressant, which includes a dimethylamino group and a carbonitrile group, indicating the relevance of nitrile groups in pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of substituents to a benzene ring through various organic reactions. For instance, the synthesis of the compound in the first paper likely involved nitration, amination, and methylation steps . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the first paper, which describes a molecule with two phenyl moieties and substituents that are nearly coplanar with the benzene ring . The dihedral angle between the benzene rings in that molecule is significant, suggesting that steric hindrance may play a role in the molecular conformation of similar compounds. For this compound, the arrangement of the methyl groups and the nitrile group would influence its three-dimensional structure.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not covered, the papers provide information on the reactivity of related functional groups. The presence of a cyano group in the first paper's compound indicates a potential for nucleophilic addition reactions due to the electrophilic carbon in the nitrile . Similarly, the second paper's compound, with its carbonitrile group, may undergo reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. The first paper's compound exhibits hydrogen bonding in its crystal structure, which could suggest that this compound may also form hydrogen bonds if it contains hydrogen bond donors or acceptors . The second paper's analysis of molecular properties such as bond lengths, angles, charges, and polarizability using computational methods could be applied to this compound to predict its properties . Additionally, the presence of methyl groups would likely affect the compound's hydrophobicity and boiling point.

Aplicaciones Científicas De Investigación

Metabolic Studies

Research has shown that compounds similar to 3,5-Dimethylbenzoylacetonitrile, such as 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole (DMPAP), are metabolized to form reduction and oxidation products in the presence of NADPH, as studied in rat hepatic microsomal preparations. This indicates potential applications in understanding metabolic pathways and drug metabolism (Kaymakçıoğlu et al., 1999).

Synthesis of Metallomacrocyclic Complexes

This compound-related compounds like 3,5-dimethylpyrazole have been used in the synthesis of metallomacrocyclic palladium(II) complexes. These complexes have applications in the field of inorganic chemistry and materials science (Guerrero et al., 2008).

Thermodynamic Modeling

The solubility and thermodynamic properties of 3,5-dimethylpyrazole in various organic solvents have been examined. This research aids in understanding the solubility behavior of similar compounds and their applications in chemical processes (Yao et al., 2017).

Chromatographic Enantioseparation

This compound derivatives have been used in the high-performance liquid chromatographic enantioseparation of beta-amino acids, highlighting their potential in analytical chemistry and enantiomer separation processes (Ilisz et al., 2009).

Charge Transfer Complex Studies

Studies involving charge transfer interactions with 3,5-dimethyl-pyrazole (DMP) have applications in developing spectrophotometric methods for determining amino heterocyclic donors. This has implications in analytical chemistry and sensor development (Al-Attas et al., 2009).

Synthesis of Heterocycles with Phosphorus

This compound-related compounds have been used in synthesizing new heterocycles with dicoordinated phosphorus, showcasing their role in the development of novel organic phosphorus compounds (Bansal et al., 1992).

Development of Anti-HCV Drugs

Related compounds like 3,5-dimethylbenzoate have been synthesized and characterized for their potential as anti-HCV (hepatitis C virus) drugs, indicating the application in medicinal chemistry and drug development (Shah et al., 2015).

Anticancer Activity

Compounds based on 3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new chemotherapeutic agents (Metwally et al., 2016).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

It’s known that the compound can be used as a precursor in the synthesis of other organic compounds

Result of Action

It’s known that the compound can be used in the synthesis of other organic compounds , but the specific effects of these compounds at the molecular and cellular level are subjects of ongoing research.

Propiedades

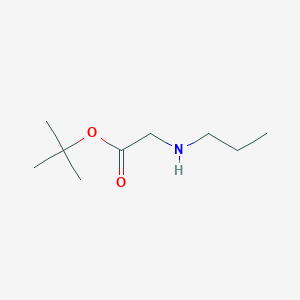

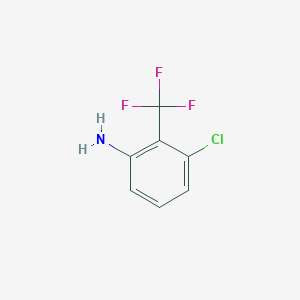

IUPAC Name |

3-(3,5-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSYGBBRTZOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557580 | |

| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85692-25-7 | |

| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)